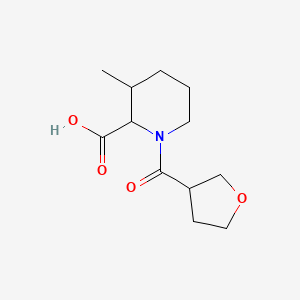
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid, also known as MOCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MOCP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This could explain its anticonvulsant and analgesic properties, as well as its neuroprotective effects.
Biochemical and Physiological Effects
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases. 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high purity when synthesized using optimized methods. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid in lab experiments. It has been found to be unstable in acidic conditions, which could limit its use in certain experiments. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has not been extensively studied in vivo, which could limit its potential applications in drug development.
Future Directions
There are several future directions for research on 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid and its potential applications in drug development. Finally, it would be interesting to investigate the potential use of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 3-oxo-piperidine-2-carboxylic acid with 3-chloropropanal in the presence of sodium hydride, or the reaction of 3-oxo-piperidine-2-carboxylic acid with 3-chloropropan-1-ol in the presence of sodium hydride. Another method involves the reaction of 3-oxo-piperidine-2-carboxylic acid with ethyl 3-bromopropanoate in the presence of potassium carbonate. These methods have been optimized to produce high yields of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid with minimal impurities.
Scientific Research Applications
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-3-2-5-13(10(8)12(15)16)11(14)9-4-6-17-7-9/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHUJAXIPBQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
![1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B6634415.png)
![5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634423.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
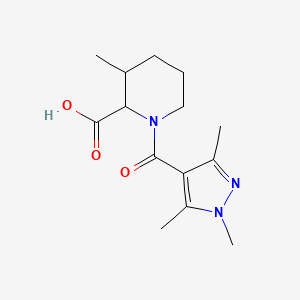
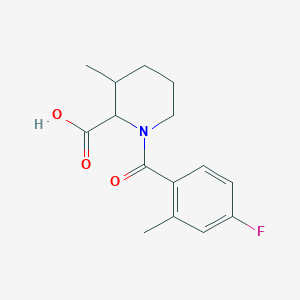
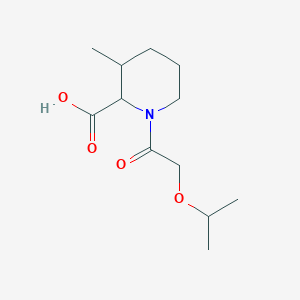
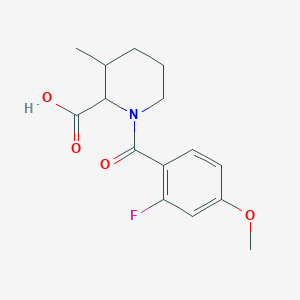
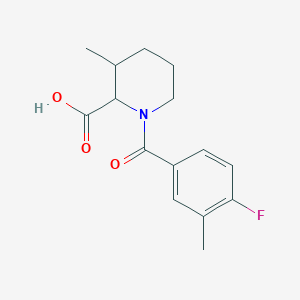
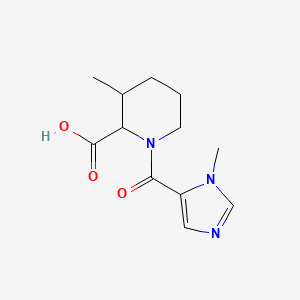
![1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)
![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6634523.png)